molecular formula C14H12O3 B107330 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid CAS No. 158144-54-8

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid

Cat. No.: B107330
CAS No.: 158144-54-8
M. Wt: 228.24 g/mol
InChI Key: KAARHTQCNDPYDY-UHFFFAOYSA-N
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Description

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid is a compound belonging to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring substituted with a carboxyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with phthalic anhydride under acidic conditions. The reaction typically proceeds through an esterification process followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions followed by purification steps such as recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-(4-carboxyphenyl)benzoic acid.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: 2-(4-carboxyphenyl)benzoic acid.

    Reduction: 2-(4-hydroxymethylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

    Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Another hydroxybenzoic acid with a hydroxyl group at the ortho position relative to the carboxyl group.

    p-Hydroxybenzoic Acid: Similar structure but lacks the hydroxymethyl group.

    Protocatechuic Acid: Contains two hydroxyl groups on the benzene ring.

Uniqueness

This structural feature differentiates it from other hydroxybenzoic acids and contributes to its specific biological and industrial uses.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAARHTQCNDPYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572216
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158144-54-8
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Water (6 ml) and sulfuric acid (3.6 g) were added to 2.0 g (7.11 mmol) of 4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline, followed by heating under reflux for 30 hours. After the reaction liquid was cooled, it was neutralized with a 10% aqueous solution of sodium hydroxide and extracted with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. The residue was purified by silica gel column chromatography (a chloroform/methanol system) to give 1.05 g of the title compound (yield 65%).
[Compound]
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4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline
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6 mL
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Yield
65%

Synthesis routes and methods II

Procedure details

2.0 g (7.11 mmol) of 4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline was dissolved in ethanol (30 ml). 2N hydrochloric acid (10 ml) was added thereto, followed by heating under reflux for 3 hours. After the reaction liquid was cooled and concentrated, a saturated aqueous solution of sodium hydrogen-carbonate (100 ml) was added thereto, followed by the extraction with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. A 20% aqueous solution of sodium hydroxide (20 ml) and ethanol (20 ml) were added to the residue, followed by heating under reflux for 8 hours. After the reaction liquid was cooled to room temperature and adjusted to pH 6 with hydrochloric acid, it was extracted with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. The residue was purified by silica gel column chromatography (a chloroform/methanol system) to give 1.31 g of the title compound (yield 81%).
Name
4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline
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2 g
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30 mL
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Yield
81%

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